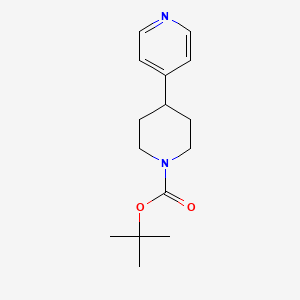

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOGIYJQPWKVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622160 | |

| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550371-76-1 | |

| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes Overview

The synthesis of Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate typically involves multi-step processes that start with commercially available precursors. Below are key methodologies:

- Starting Material : The synthesis often begins with tert-butyl 4-hydroxypiperidine-1-carboxylate , a stable intermediate that provides the piperidine backbone.

- Functionalization : The pyridinyl moiety is introduced using coupling reactions with pyridine derivatives under controlled conditions.

- Protective Groups : The tert-butyl group serves as a protecting group for the carboxylic acid functionality, ensuring stability during subsequent reactions.

Detailed Preparation Steps

Step 1: Formation of tert-butyl-4-hydroxy-piperidine-1-carboxylate

- Reagents : Methanesulfonyl chloride, triethylamine, and tert-butyl methyl ether.

- Conditions : The reaction is carried out at -10°C to avoid side reactions and ensure high yield.

- Procedure : Methanesulfonyl chloride is slowly added to a mixture of tert-butyl 4-hydroxy-piperidine-1-carboxylate and triethylamine in tert-butyl methyl ether. The reaction mixture is stirred for 1 hour at 20°C.

Step 2: Coupling Reaction

- Reagents : Pyridin-4-iodide, cesium carbonate, and N-methylpyrrolidone (NMP).

- Conditions : Heated at 80°C for 20 hours.

- Procedure : Pyridin-4-iodide is added to the intermediate from Step 1 in the presence of cesium carbonate and NMP. The reaction mixture is monitored using thin-layer chromatography (TLC) until completion.

Step 3: Final Functionalization

- Reagents : Isopropylmagnesium chloride (i-PrMgCl) and tetrahydrofuran (THF).

- Conditions : Reaction temperature maintained between -10°C to 30°C over 14 hours.

- Procedure : The intermediate compound is dissolved in THF, followed by slow addition of i-PrMgCl under controlled cooling. This step ensures the introduction of the pyridinyl group with high specificity.

Optimization Strategies

To enhance yield and purity:

- Temperature Control : Precise temperature management during each step minimizes side reactions.

- Solvent Selection : Tetrahydrofuran (THF) and N-methylpyrrolidone (NMP) provide optimal solubility for reactants.

- Catalyst Use : Cesium carbonate ensures efficient coupling reactions by stabilizing intermediates.

Data Table Summary

| Step | Reagents & Solvents | Temperature (°C) | Reaction Time (Hours) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanesulfonyl chloride, triethylamine, tert-butyl methyl ether | -10 to 20 | 1 | High (>80%) |

| 2 | Pyridin-4-iodide, cesium carbonate, NMP | 80 | 20 | Moderate (~65%) |

| 3 | i-PrMgCl, THF | -10 to 30 | 14 | High (>75%) |

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions where the pyridinyl or piperidine groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate has shown potential in the development of therapeutic agents:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cell lines, demonstrating significant activity against specific types of cancer, including triple-negative breast cancer (MDA-MB-231) with an IC50 value of approximately 0.126 μM .

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like neurodegenerative diseases .

Organic Synthesis

In organic chemistry, the compound serves as a versatile intermediate for synthesizing more complex molecules:

- Building Block : Its functional groups allow for further chemical modifications, making it valuable for developing new synthetic methodologies and bioactive compounds.

Biological Research

In biological contexts, the compound acts as a scaffold for synthesizing bioactive molecules:

- Receptor Modulation : The pyridinyl group facilitates interactions with neurotransmitter receptors, influencing neurological pathways and potentially leading to new treatments for neurological disorders.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials:

- Polymer Production : Its stability and reactivity make it suitable for manufacturing polymers and coatings.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines, indicating its potential as an anticancer agent .

- Neuroprotective Effects : Research into its neuroprotective properties suggests that it may influence pathways related to neurodegenerative diseases by modulating receptor activity.

- Synthesis of Derivatives : Various derivatives have been synthesized based on this compound to explore enhanced biological activities, showcasing its versatility as a synthetic intermediate .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure with a phenylamino group instead of a pyridinyl group.

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group, used in PROTAC development for targeted protein degradation.

Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethylphenyl group, also used in PROTAC development.

Uniqueness

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biologische Aktivität

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety and a tert-butyl group. This unique structure contributes to its biological activity by allowing for specific interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzyme activity through reversible binding, often involving non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which can be crucial in diseases like tuberculosis (TB) and cancer .

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that affect cell proliferation and apoptosis .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 13 to 22 μM, demonstrating potential as an anti-TB agent .

- Anticancer Properties : Studies have shown that certain piperidine derivatives possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also have anticancer applications .

- Neuroprotective Effects : Some research points towards neuroprotective properties, potentially linked to its ability to cross the blood-brain barrier and interact with dopaminergic systems .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological efficacy:

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Pyridine Group | Enhances receptor binding | Critical for specificity |

| Tert-butyl Group | Improves solubility | Facilitates pharmacokinetics |

| Carbonyl Group | Key for enzyme interaction | Essential for inhibitory action |

Research indicates that modifications to the pyridine or piperidine rings can significantly alter the compound's potency and selectivity against various biological targets .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Tuberculosis Treatment : A study demonstrated that this compound, when used in combination with other agents targeting electron transport chain inhibitors, achieved nearly complete sterilization of Mtb in vivo within two weeks .

- Cancer Therapy : In vitro studies showed enhanced cytotoxicity in hypopharyngeal tumor models compared to standard treatments, indicating its potential as a novel anticancer agent .

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Proper handling requires full chemical protective clothing, respiratory protection (e.g., OV/AG/P99 respirators for high exposure), and eye/face shields. Immediate decontamination procedures include rinsing skin with soap/water and eyes with water for several minutes. Ensure ventilation and avoid inhalation of dust/aerosols. Safety data sheets (SDS) recommend storing the compound in a cool, dry environment, segregated from incompatible materials like strong oxidizers .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : A common approach involves multi-step organic synthesis:

Core Formation : React pyridine derivatives with piperidine precursors under nucleophilic substitution conditions.

Protection : Introduce the tert-butyl carbamate group via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Reaction optimization may include catalysts (e.g., DMAP) and inert atmospheres to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Identifies molecular fragments and purity via retention time and mass-to-charge ratios.

- FTIR-ATR : Confirms functional groups (e.g., C=O stretch of the carbamate at ~1680 cm⁻¹).

- HPLC-TOF : Provides precise molecular weight determination (Δppm < 2) and purity assessment.

Cross-validation using multiple techniques is critical to resolve ambiguities in structural assignments .

Q. How should researchers handle waste generated during experiments involving this compound?

- Methodological Answer : Collect organic waste in designated containers, separate from aqueous or halogenated waste. Neutralize residual reactivity (e.g., quench with mild oxidizing agents if required). Dispose via licensed hazardous waste facilities, adhering to local regulations. SDS guidelines emphasize avoiding environmental release due to unknown ecotoxicity .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for decomposition via periodic NMR or TLC analysis. Avoid exposure to moisture, light, or high temperatures, which may hydrolyze the tert-butyl group or piperidine ring .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in structural elucidation of derivatives?

- Methodological Answer : SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal parameters. For tert-butyl derivatives:

Data Collection : Use high-resolution (≤1.0 Å) diffraction data to resolve bulky tert-butyl groups.

Twinned Data : Apply SHELXD/SHELXE for experimental phasing in cases of twinning or low symmetry.

Validation : Check R-factors (<5%) and electron density maps for omitted solvent/voids. SHELX’s robustness with small-molecule data makes it ideal for piperidine-carboxylate systems .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer :

- Catalysis : Use Pd catalysts for coupling pyridine and piperidine moieties (e.g., Suzuki-Miyaura).

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance Boc-protection efficiency.

- Workup : Extract intermediates with dichloromethane/water to remove unreacted reagents.

- Scale-Up : Optimize stoichiometry (1.2–1.5 eq. of tert-butyl reagents) and monitor reaction progress via in situ FTIR .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Methodological Answer :

Isotopic Labeling : Use ¹³C-labeled Boc groups to distinguish overlapping signals in crowded NMR spectra.

2D NMR : Employ HSQC/HMBC to correlate proton-carbon couplings and confirm connectivity.

High-Resolution MS : Compare exact mass (Δppm < 1.5) with theoretical values to rule out impurities.

Cross-referencing with synthetic intermediates can identify byproducts causing discrepancies .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : As a piperidine-carboxylate scaffold, it serves as:

- Pharmacophore : Modulate target binding (e.g., kinase inhibitors) via pyridine and tert-butyl groups.

- Prodrug Intermediate : Boc-protected amines facilitate controlled release in vivo.

- SAR Studies : Derivatives are screened for bioavailability and metabolic stability using HPLC-logP assays. Preclinical studies require toxicity profiling (e.g., Ames test) due to limited ecotoxicological data .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks on the piperidine ring (e.g., at N1 or C4).

- MD Simulations : Predict solubility and aggregation behavior in aqueous/organic matrices.

- Docking Studies : Screen for potential biological targets (e.g., GPCRs) using AutoDock Vina. Validate predictions with SPR or ITC binding assays .

Data Contradiction Analysis Example

Scenario : Conflicting melting points (reported 120–125°C vs. observed 110–115°C).

Resolution Steps :

Purity Check : Analyze via HPLC (≥98% purity threshold).

Polymorphism : Perform DSC to identify crystalline vs. amorphous forms.

Hydration/Solvation : TGA can detect solvent retention altering melting behavior.

Synthetic Route Comparison : Trace impurities (e.g., unreacted pyridine) may depress melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.